Cas no 938467-02-8 (2,6-dibromo-4-fluoro-benzaldehyde)

2,6-dibromo-4-fluoro-benzaldehyde structure
938467-02-8 structure
Product Name:2,6-dibromo-4-fluoro-benzaldehyde
CAS-Nr.:938467-02-8
MF:C7H3Br2FO
MW:281.904524087906
MDL:MFCD13186760
CID:1981672
PubChem ID:44474666
Update Time:2025-05-26

2,6-dibromo-4-fluoro-benzaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,6-Dibromo-4-fluorobenzaldehyde
    • 2,6-Difluoro-4-fluorobenzaldehyde
    • 2,6-Dibromo-4-fluoro-benzaldehyde
    • 2,6-dibromo-4-fluoro- Benzaldehyde
    • ULSMYJACTJXCRB-UHFFFAOYSA-N
    • Benzaldehyde, 2,6-dibromo-4-fluoro-
    • FCH1380825
    • PC49660
    • AM805195
    • 2,6-Dibromo-4-fluorobenzaldehyde (ACI)
    • SCHEMBL1726007
    • AS-39672
    • EN300-373831
    • Z1269117182
    • 938467-02-8
    • AKOS027256121
    • MFCD13186760
    • AB93074
    • 26-DIBROMO-4-FLUOROBENZALDEHYDE
    • CS-0037406
    • SY126642
    • DB-337949
    • 2,6-dibromo-4-fluoro-benzaldehyde
    • MDL: MFCD13186760
    • Inchi: 1S/C7H3Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H
    • InChI-Schlüssel: ULSMYJACTJXCRB-UHFFFAOYSA-N
    • Lächelt: O=CC1C(Br)=CC(F)=CC=1Br

Berechnete Eigenschaften

  • Genaue Masse: 281.85142g/mol
  • Monoisotopenmasse: 279.85347g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 141
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 17.1
  • XLogP3: 2.9

2,6-dibromo-4-fluoro-benzaldehyde Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Alichem
A013023656-250mg
2,6-Dibromo-4-fluorobenzaldehyde
938467-02-8 97%
250mg
$494.40 2023-08-31
Alichem
A013023656-500mg
2,6-Dibromo-4-fluorobenzaldehyde
938467-02-8 97%
500mg
$855.75 2023-08-31
Alichem
A013023656-1g
2,6-Dibromo-4-fluorobenzaldehyde
938467-02-8 97%
1g
$1579.40 2023-08-31
ChemScence
CS-0037406-100mg
2,6-Dibromo-4-fluorobenzaldehyde
938467-02-8 97.25%
100mg
$42.0 2021-09-02
ChemScence
CS-0037406-250mg
2,6-Dibromo-4-fluorobenzaldehyde
938467-02-8 97.25%
250mg
$37.0 2022-04-26
ChemScence
CS-0037406-1g
2,6-Dibromo-4-fluorobenzaldehyde
938467-02-8 97.25%
1g
$117.0 2022-04-26
ChemScence
CS-0037406-5g
2,6-Dibromo-4-fluorobenzaldehyde
938467-02-8 97.25%
5g
$563.0 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D906467-1g
2,6-Dibromo-4-fluorobenzaldehyde
938467-02-8 95%
1g
1,218.60 2021-05-17
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC13636-1g
2,6-dibromo-4-fluorobenzaldehyde
938467-02-8 95%
1g
$250 2023-09-07
TRC
D200730-250mg
2,6-Dibromo-4-fluorobenzaldehyde
938467-02-8
250mg
$ 880.00 2022-06-05

2,6-dibromo-4-fluoro-benzaldehyde Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ,  Toluene ;  30 min, -30 °C; -30 °C → -25 °C; 1.5 h, -25 °C
1.2 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike Properties
Wang, Xiaojing ; Barbosa, James; Blomgren, Peter; Bremer, Meire C.; Chen, Jacob; et al, ACS Medicinal Chemistry Letters, 2017, 8(6), 608-613

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ,  Toluene ;  -35 °C; 0.5 h, < -25 °C; 1.5 h, < -25 °C
1.2 0.5 h, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
8-Fluorophthalazin-1(2H)-one compounds as inhibitors of BTK activity and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ;  rt → -35 °C; 30 min, > -25 °C; 1.5 h, -25 °C
1.2 Solvents: Dimethylformamide ;  30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Preparation of pyridone and azapyridone compounds as Btk inhibitors for treating immune disorders, inflammation, cancer, and other Btk-mediated diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene ,  Tetrahydrofuran ;  30 min, < -25 °C; 1.5 h, -35 °C
1.2 -35 °C; 1 h, -35 °C → rt; 1.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Preparation of imidazopyridine compounds as Btk inhibitors and uses thereof
, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide ,  N-Bromosuccinimide ,  Trimethylamine oxide Solvents: Dichloromethane
Referenz
Discovery of disubstituted phenanthrene imidazoles as potent, selective and orally active mPGES-1 inhibitors
Giroux, Andre; Boulet, Louise; Brideau, Christine; Chau, Anh; Claveau, David; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(20), 5837-5841

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene ;  1.5 h, -35 °C; 30 min, -35 °C
1.2 Solvents: Water
1.3 30 min, -19 °C; 1 h, -19 °C → 0 °C; 30 min, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Referenz
A Practical Synthesis of m-Prostaglandin E Synthase-1 Inhibitor MK-7285
Gosselin, Francis; Lau, Stephen; Nadeau, Christian; Trinh, Thao; O'Shea, Paul D.; et al, Journal of Organic Chemistry, 2009, 74(20), 7790-7797

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene ,  Tetrahydrofuran ;  5 min, -25 °C; 1.5 h, -30 - -25 °C
1.2 5 min, -30 - -25 °C; -25 °C → 10 °C; 1.5 h, 10 °C
Referenz
Preparation of camptothecin derivatives and antibody conjugates and anticancer activity thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ,  Toluene ;  30 min, < -25 °C; 1.5 h, -25 °C
1.2 30 min, -25 °C; 1 h, -25 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
Bicyclic piperazine compounds as BTK inhibitors and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ,  Toluene ;  30 min, < -25 °C; 1.5 h, < -25 °C
1.2 30 min, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Alkylated piperazine compounds as inhibitors of BTK activity and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Bromo(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; 10 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Quinoxaline derivatives as glucocorticoid receptor modulators and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  5 min, 0 °C; 30 min, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  1 h, 40 °C
Referenz
Preparation of 5-phenyl-1H-pyridin-2-one, 6-phenyl-2H-pyridazin-3-one, and 5-phenyl-1H-pyrazin-2-one derivatives as inhibitors of Bruton's tyrosine kinase
, United States, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  5 min, 0 °C; 30 min, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  1 h, 40 °C
Referenz
Preparation of pyridinones and pyridazinones as Bruton's tyrosine kinase (Btk) inhibitors.
, United States, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
Referenz
Preparation of the tricyclic compounds and their pharmaceutical application as anticancer agent
, World Intellectual Property Organization, , ,

2,6-dibromo-4-fluoro-benzaldehyde Raw materials

2,6-dibromo-4-fluoro-benzaldehyde Preparation Products

Empfohlene Lieferanten
烟台朗裕新材料科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Enjia Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Enjia Trading Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
SunaTech Inc.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
SunaTech Inc.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shaanxi pure crystal photoelectric technology co. LTD